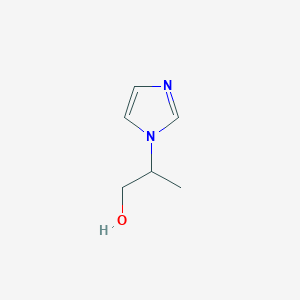

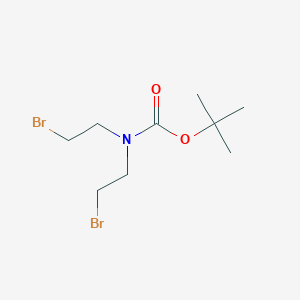

N-Boc-N,N-bis(2-bromoethyl)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-Boc-N,N-bis(2-bromoethyl)amine and related compounds often involves catalytic processes. A notable method includes the use of Bismuth(III) triflate as a catalyst in a one-step, three-component coupling reaction to synthesize N-Boc protected α-branched amines directly from commercially available compounds. This process is characterized by mild reaction conditions, low catalytic loading, and the easy removal of the N-protective group (Jaratjaroonphong, Tuengpanya, & Ruengsangtongkul, 2015).

Molecular Structure Analysis

The molecular structure of N-Boc-N,N-bis(2-bromoethyl)amine derivatives has been extensively studied through spectroscopic techniques such as multinuclear NMR spectroscopy and X-ray crystallography. These studies help understand the electronic structure, bonding, and spatial arrangement of atoms within the molecule, which are crucial for predicting reactivity and interactions with other molecules.

Chemical Reactions and Properties

N-Boc-N,N-bis(2-bromoethyl)amine participates in various chemical reactions, including N-arylation of anilines and secondary amines facilitated by N,N'-Bisoxalamides, enhancing the catalytic activity in Cu-catalyzed coupling reactions (Bhunia, Kumar, & Ma, 2017). These reactions expand the utility of N-Boc-N,N-bis(2-bromoethyl)amine in synthesizing various amide compounds.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, of N-Boc-N,N-bis(2-bromoethyl)amine and its derivatives are essential for practical applications in synthesis. These properties determine the compound's behavior in different solvents and conditions, affecting its reactivity and the outcome of synthetic processes.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and the tendency to undergo specific chemical transformations, are pivotal in the application of N-Boc-N,N-bis(2-bromoethyl)amine in organic synthesis. For instance, the catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water showcases the compound's versatility and adaptability in synthesis without requiring harsh conditions or complex catalysts (Chankeshwara & Chakraborti, 2006).

科学的研究の応用

Synthesis and Catalysis

N-Boc-N,N-bis(2-bromoethyl)amine is primarily used in the field of organic synthesis, where it serves as a key intermediate in various chemical reactions. For instance, it is employed in the Bi(OTf)3-catalyzed one-step catalytic synthesis of N-Boc or N-Cbz protected α-branched amines. This process involves a highly effective coupling reaction catalyzed by bismuth(III) triflate, utilizing mild reaction conditions, low catalytic loading, and offering easy removal of the N-protective group. Such attributes make it an advantageous procedure in organic chemistry (Jaratjaroonphong, Tuengpanya, & Ruengsangtongkul, 2015).

Chemoselective N-tert-butyloxycarbonylation

The compound is also significant in the chemoselective N-tert-butyloxycarbonylation of amines in water, a catalyst-free process that yields N-t-Boc derivatives without side products like isocyanate, urea, N,N-di-t-Boc, and O/S-t-Boc. The reaction exhibits high selectivity and yields optically pure N-t-Boc derivatives from chiral amines, esters of alpha-amino acids, and beta-amino alcohol, highlighting its utility in the selective formation of protected amines (Chankeshwara & Chakraborti, 2006).

Ligand Synthesis for Transition Metal Complexes

N-Boc-N,N-bis(2-bromoethyl)amine is crucial in the synthesis of novel ligands for transition metal complexes. This process involves coupling reactions that lead to the formation of various chiral bis(olefin)amines, which can be complexed with metals like rhodium to form catalysts tested in transfer hydrogenations. The unique structure and properties of these complexes offer insights into their potential in various homogeneous catalytic reactions (Zweifel, Scheschkewitz, Ott, Vogt, & Grützmacher, 2009).

Safety And Hazards

“N-Boc-N,N-bis(2-bromoethyl)amine” should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

特性

IUPAC Name |

tert-butyl N,N-bis(2-bromoethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17Br2NO2/c1-9(2,3)14-8(13)12(6-4-10)7-5-11/h4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKNCWSDHQVBKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCBr)CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Br2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597556 |

Source

|

| Record name | tert-Butyl bis(2-bromoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-N,N-bis(2-bromoethyl)amine | |

CAS RN |

159635-50-4 |

Source

|

| Record name | 1,1-Dimethylethyl N,N-bis(2-bromoethyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159635-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl bis(2-bromoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B67610.png)

![2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)acetic acid](/img/structure/B67613.png)

![2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol](/img/structure/B67616.png)

![2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B67618.png)

![7-Hydroxy-9-methyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B67632.png)

![7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B67635.png)

![1-[(4-Nitrobenzyloxy)carbonyl]-piperidine-2-carboxylic acid](/img/structure/B67638.png)